molecular formula C14H16N4 B12230286 N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine

N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine

Cat. No.: B12230286
M. Wt: 240.30 g/mol
InChI Key: WLANMNQATKETAY-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine is an organic compound that has gained attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a pyrimidine ring substituted with a cyclopentyl group and a pyridin-2-yl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine typically involves the reaction of 1-amino-5-bromopyrimidine with 2-pyridinecarboxaldehyde, followed by reduction to obtain the target compound . The reaction conditions often include the use of organic solvents such as chloroform and methanol, and the process may involve multiple steps to ensure the purity and yield of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, methanol, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amine derivatives with altered functional groups.

Scientific Research Applications

N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine involves its interaction with molecular targets such as cyclin-dependent kinases (CDK2, CDK4, and CDK6). These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to the suppression of cell proliferation, making this compound a promising candidate for cancer therapy . The compound binds to the active site of these kinases, preventing their interaction with substrates and thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which provides distinct chemical properties and biological activities. Its cyclopentyl group enhances its lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets. Additionally, its pyridin-2-yl group contributes to its binding affinity and selectivity for CDK2, CDK4, and CDK6, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

N-cyclopentyl-5-pyridin-2-ylpyrimidin-2-amine

InChI

InChI=1S/C14H16N4/c1-2-6-12(5-1)18-14-16-9-11(10-17-14)13-7-3-4-8-15-13/h3-4,7-10,12H,1-2,5-6H2,(H,16,17,18)

InChI Key

WLANMNQATKETAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=N2)C3=CC=CC=N3

Origin of Product

United States

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